(2-(Trifluoromethyl)quinolin-4-yl)methanol
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Overview
Description
“(2-(Trifluoromethyl)quinolin-4-yl)methanol” is an organic compound with the molecular formula C11H8F3NO . It appears as a white solid . The CAS Number is 362469-45-2 .
Molecular Structure Analysis
The molecular weight of “this compound” is 227.19 . The linear formula is C11H8F3NO .
Physical And Chemical Properties Analysis
“this compound” is a white solid . It has a molecular weight of 237.18g/mol . The melting point is 80-82°C and the boiling point is 297°C .
Scientific Research Applications
Synthesis and Structural Characterization
Novel Tricyclic Quinolines Synthesis : Researchers described the synthesis of novel tricyclic 2-(cyclohexylimino)thieno[2,3-b]quinolin-3(2H)-ones from 2-mercaptoquinoline-3-carbaldehydes and isocyanides in methanol. This method proceeds through high atom economy via tandem reactions forming C–S and C–C bonds and subsequent oxidation, showcasing the synthetic versatility of quinoline derivatives in methanol without additives (Shiri et al., 2016).
Quinoline Derivatives Synthesis : A study reported the synthesis of 2,4-disubstituted quinoline derivative (2-(2-nitrophenyl)quinolin-4-yl)methanol 1 through a multicomponent reaction, leading to novel quinoline analogs. This process involved aniline, 2-nitrobenzaldehyde, and propargyl alcohol in the presence of copper bromide, highlighting the method's utility in constructing quinoline scaffolds (Prasad et al., 2020).
Chemical Sensing and Catalysis
Chemosensor for Explosives : A quinoline-based Schiff base compound demonstrated high selectivity as a chemosensor for 2,4,6-trinitrophenol (TNP), showing significant fluorescence quenching only in the presence of TNP. This sensitivity and selectivity towards TNP suggest potential applications in detecting explosives (Halder et al., 2018).
Magnetic and Luminescence Properties
Lanthanide Complexes with Quinoline Derivatives : The formation of lanthanide complexes featuring 2-[(4-bromo-phenylimino)-methyl]-quinolin-8-ol and Ln(hfac)3·2H2O led to compounds exhibiting slow magnetic relaxation and photo-luminescence properties. These complexes, varying by lanthanide element, showed significant potential for applications in magnetic and luminescent materials (Chu et al., 2018).
Biological Activity and Pharmaceutical Applications
Anticancer Activity of Quinoline Derivatives : A study synthesized new isoxazolyl, triazolyl, and phenyl-based 3-thiophen-2-yl-quinoline derivatives, exhibiting potent cytotoxic effects against various human cancer cell lines. The phenyl derivatives were identified as more potent than isoxazole and triazole derivatives, suggesting their potential as anticancer agents (Othman et al., 2019).
Safety and Hazards
properties
IUPAC Name |
[2-(trifluoromethyl)quinolin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)10-5-7(6-16)8-3-1-2-4-9(8)15-10/h1-5,16H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDRHPWUUSCWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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